molecular formula C11H10ClNO2S2 B5768352 5-chloro-N-(3-methylphenyl)-2-thiophenesulfonamide

5-chloro-N-(3-methylphenyl)-2-thiophenesulfonamide

Cat. No. B5768352
M. Wt: 287.8 g/mol
InChI Key: WNKZOPVXPLIANL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-chloro-N-(3-methylphenyl)-2-thiophenesulfonamide often involves cascade reactions or interactions with thiourea and other sulfur-containing reagents. For example, the synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea showcases a method that could potentially be adapted for synthesizing thiophene sulfonamide derivatives (Rozentsveig et al., 2011).

Molecular Structure Analysis

Structural analysis of related compounds reveals insights into molecular conformations, intermolecular interactions, and crystal packing. For instance, docking studies and X-ray crystallography of tetrazole derivatives provide a foundation for understanding the molecular structure of sulfonamide compounds (Al-Hourani et al., 2015). These methodologies could be applied to analyze the molecular structure of this compound.

Chemical Reactions and Properties

Related research on benzenesulfonamides and thiophene derivatives illustrates the chemical reactivity and potential transformations of sulfonamide compounds. For instance, the synthesis and transformations of sulfides in the thiophene series indicate the reactivity of thiophene sulfonamides toward electrophilic and nucleophilic reagents, highlighting their versatility in organic synthesis (Gol'dfarb et al., 1983).

Mechanism of Action

Mode of Action

5-chloro-N-(3-methylphenyl)thiophene-2-sulfonamide interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The compound shows potent inhibition effects on both isoenzymes at very small concentrations . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 5-chloro-N-(3-methylphenyl)thiophene-2-sulfonamide. For instance, the compound’s solubility and stability could be affected by the pH of the environment. Additionally, the compound’s inhibitory effect on hCA-I and hCA-II might vary with changes in temperature .

properties

IUPAC Name

5-chloro-N-(3-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c1-8-3-2-4-9(7-8)13-17(14,15)11-6-5-10(12)16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKZOPVXPLIANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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